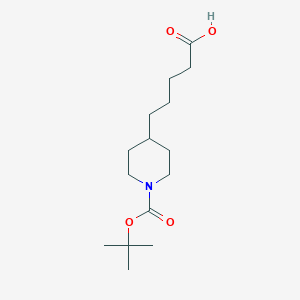

4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative characterized by a tert-butyl carbamate group at the 1-position and a butyl chain terminating in a carboxylic acid moiety at the 4-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase inhibitors, and other bioactive molecules. The tert-butyl ester group enhances solubility and stability during synthetic processes, while the carboxy-butyl side chain provides a handle for further functionalization, such as amide bond formation or conjugation to targeting moieties .

Propriétés

IUPAC Name |

5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-10-8-12(9-11-16)6-4-5-7-13(17)18/h12H,4-11H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGAMPJQATITLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142638-91-3 | |

| Record name | 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine with a carboxylic acid derivative. One common method is the esterification of 4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The carboxy-butyl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

Synthesis and Derivatives

The compound can be synthesized through various methods, often involving the protection of the carboxylic acid group using tert-butyl ester. This strategy is advantageous as it allows for subsequent transformations under mild conditions without compromising the integrity of the piperidine ring .

Medicinal Chemistry

4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester serves as a precursor in the synthesis of piperidine derivatives that exhibit biological activity. For example, it can be used to create compounds with potential antimicrobial properties, particularly against gram-positive pathogens . The compound's structure allows for modifications that can enhance its efficacy and selectivity.

Drug Development

Research indicates that derivatives of this compound may play a role in developing new classes of drugs, including those targeting neurological disorders and pain management. The piperidine core is known for its presence in various pharmacologically active compounds, making this ester a valuable intermediate .

Biochemical Studies

The compound can also be utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor can provide insights into the mechanisms of action of certain enzymes, particularly those involved in amino acid metabolism .

Case Study 1: Antimicrobial Activity

A study explored the synthesis of several piperidine derivatives based on 4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester. The derivatives were tested for their antimicrobial activity against various bacterial strains, showing promising results against resistant strains. The modifications made to the piperidine core significantly influenced the antibacterial potency .

Case Study 2: Neurological Applications

Another research effort focused on synthesizing compounds derived from this ester to evaluate their effects on neurotransmitter systems. Preliminary results indicated that certain derivatives could modulate receptor activity, suggesting potential applications in treating neurological disorders such as depression and anxiety .

Data Table: Comparative Analysis of Derivatives

Mécanisme D'action

The mechanism of action of 4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

The structural and functional attributes of 4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester are best understood through comparison with analogous piperidine/piperazine-based tert-butyl esters. Below is a detailed analysis:

Structural Variations and Substituent Effects

Key Observations :

Substituent Polarity: The carboxy-butyl group in the target compound imparts high polarity and acidity (pKa ~4-5), making it suitable for pH-dependent solubility or ionic interactions in drug-receptor binding. In contrast, the methoxycarbonylphenyl (logP ~2.5) and cyanophenylsulfonyl (logP ~1.8) substituents enhance lipophilicity, favoring blood-brain barrier penetration .

Synthetic Utility: The tert-butyl ester in 4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester is cleavable under acidic conditions (e.g., TFA), enabling selective deprotection during multi-step syntheses. This property is shared with analogs like 4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester . The carboxymethyl-amino derivative (C₁₂H₂₂N₂O₄) is notable for its use in metal coordination, as seen in radiopharmaceuticals targeting prostate-specific membrane antigen (PSMA) .

Biological Activity: Piperidine derivatives with sulfonyl or cyanophenyl groups (e.g., 4-(4-Cyanophenylsulfonyl)-piperidine-1-carboxylic acid tert-butyl ester) exhibit potent inhibition of tyrosine kinases like EGFR and VEGFR, critical in oncology . Carboxy-butyl analogs are less common in direct therapeutic roles but are pivotal as intermediates in prodrug synthesis (e.g., HCV NS3/4A protease inhibitors) .

Critical Analysis :

- Protection/Deprotection Strategies : tert-Butoxycarbonyl (Boc) groups are universally employed for amine protection, as seen in tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate synthesis . Acid-labile Boc groups contrast with stable methoxycarbonyl groups, which require harsher conditions (e.g., LiOH/MeOH) for cleavage .

- Reduction Techniques: Borane (BH₃) in THF is a common reductant for converting carbamoyl to aminomethyl groups, as demonstrated in analogs like 4-aminomethyl-4-tert-butoxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester .

Activité Biologique

4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring with carboxy and tert-butyl ester substituents, which may influence its interactions within biological systems. This article explores the biological activity of this compound, emphasizing its mechanisms of action, synthesis, and potential therapeutic applications.

The compound's structure can be represented as follows:

Synthesis Methods

The synthesis of 4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves:

- Esterification : The reaction of 4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst, often conducted in organic solvents like dichloromethane or toluene under reflux conditions.

- Industrial Production : Large-scale synthesis may utilize continuous flow processes to ensure high yield and purity, with precise control over reaction parameters.

The biological activity of 4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester is hypothesized to involve:

- Enzyme Modulation : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction could influence various biochemical pathways, particularly those related to metabolic processes .

- Potential Therapeutic Applications : Research indicates possible applications in drug development, particularly as a precursor for bioactive compounds that may exhibit therapeutic properties against various diseases .

Case Studies and Research Findings

- Antiviral Activity : A study highlighted the potential of similar piperidine derivatives as selective replication inhibitors for viruses, including influenza and coronaviruses. This suggests that 4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester might share similar antiviral properties .

- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : DPP-4 inhibitors are critical in managing type 2 diabetes by enhancing incretin levels. Compounds structurally related to 4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester have shown promise in inhibiting DPP-4 activity, leading to improved glycemic control .

- Chemical Intermediacy : As an intermediate in the synthesis of complex organic molecules, this compound plays a crucial role in developing other biologically active substances, further emphasizing its importance in pharmaceutical chemistry .

Comparative Analysis

To understand the uniqueness of 4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester compared to similar compounds, a comparative table is provided:

| Compound Name | Structure | Biological Activity | Unique Properties |

|---|---|---|---|

| 4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester | Structure | Potential DPP-4 inhibition, antiviral properties | Tert-butyl group enhances steric hindrance |

| 4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid methyl ester | - | Lesser biological activity noted | Methyl group less sterically hindered |

| 4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid ethyl ester | - | Similar but less effective than tert-butyl variant | Ethyl group provides moderate steric hindrance |

Q & A

Q. What are the recommended synthetic routes for preparing 4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester, and what factors influence yield optimization?

Answer: The compound can be synthesized via multi-step reactions involving tert-butyl ester protection and carboxy-butyl functionalization. Key methods include:

- Phase-transfer catalysis (PTC): Chiral catalysts (e.g., quaternary ammonium salts) enable enantioselective alkylation of intermediates, as demonstrated in piperidine-1-carboxylate derivatives .

- Multi-step alkylation: Use of potassium carbonate in polar aprotic solvents (e.g., DMF) under controlled temperatures (e.g., 100°C) to minimize side reactions .

- Purification: Silica gel chromatography or recrystallization improves purity. Yield optimization depends on stoichiometric ratios, reaction time, and catalyst loading .

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

Answer: Systematically address discrepancies by:

- Cross-validation: Compare data with structurally analogous compounds (e.g., tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate, C11H20FNO2) .

- Impurity analysis: Use HPLC or LC-MS to detect byproducts from incomplete reactions or degradation .

- Control experiments: Replicate synthesis under inert atmospheres to exclude oxidation artifacts .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Answer:

- Column chromatography: Silica gel with gradients of ethyl acetate/heptane effectively separates tert-butyl esters from polar byproducts .

- Recrystallization: Suitable for high-purity solids; solvent selection (e.g., ethanol/water mixtures) depends on solubility profiles .

- Distillation: For liquid intermediates, fractional distillation under reduced pressure minimizes thermal degradation .

Advanced Research Questions

Q. What strategies are effective in resolving racemization issues during the synthesis of chiral intermediates related to this compound?

Answer:

- Chiral catalysts: Use (R)- or (S)-BINOL-derived phase-transfer catalysts to enforce stereochemical control during alkylation .

- Low-temperature reactions: Conduct steps at ≤0°C to suppress epimerization .

- Kinetic resolution: Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Answer:

Q. What experimental approaches are recommended to investigate unexpected byproduct formation in multi-step syntheses involving this compound?

Answer:

- Mechanistic probing: Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways .

- In-situ monitoring: Employ FTIR or Raman spectroscopy to detect transient intermediates .

- Computational modeling: DFT calculations predict energetically favorable side reactions (e.g., SN2 vs. SN1 pathways) .

Q. How should conflicting results regarding the compound’s solubility in polar aprotic solvents be systematically addressed?

Answer:

- Solubility screens: Test in DMF, DMSO, and THF at 25–60°C using gravimetric analysis .

- Hildebrand parameters: Compare solubility with structurally similar tert-butyl piperazine derivatives (e.g., logP = 2.1–3.5) .

- Co-solvent systems: Add 10% water to DMF to enhance solubility of carboxy-butyl moieties .

Q. What safety protocols are critical when handling this compound in reactions requiring anhydrous conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.